

CAS number for 2-Chloro-6-trifluoromethylbenzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-trifluoromethylbenzothiazole
Cat. No.:	B068386

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-trifluoromethylbenzothiazole** (CAS No. 159870-86-7)

Introduction

2-Chloro-6-trifluoromethylbenzothiazole is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro group and the electron-withdrawing trifluoromethyl group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of **2-Chloro-6-trifluoromethylbenzothiazole**, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-6-trifluoromethylbenzothiazole** is presented in the table below.

Property	Value	Source
CAS Number	159870-86-7	[1]
Molecular Formula	C ₈ H ₃ ClF ₃ NS	[1]
Molecular Weight	237.63 g/mol	[1]
IUPAC Name	2-chloro-6-(trifluoromethyl)-1,3-benzothiazole	[1]
SMILES	C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl	[1]
InChI Key	YIRRVMGAKFESLR-UHFFFAOYSA-N	[1]

Synthesis and Mechanism

The synthesis of **2-Chloro-6-trifluoromethylbenzothiazole** is most commonly achieved from 2-amino-6-trifluoromethylbenzothiazole via a Sandmeyer-type reaction. This section provides a detailed experimental protocol and an explanation of the underlying chemical principles.

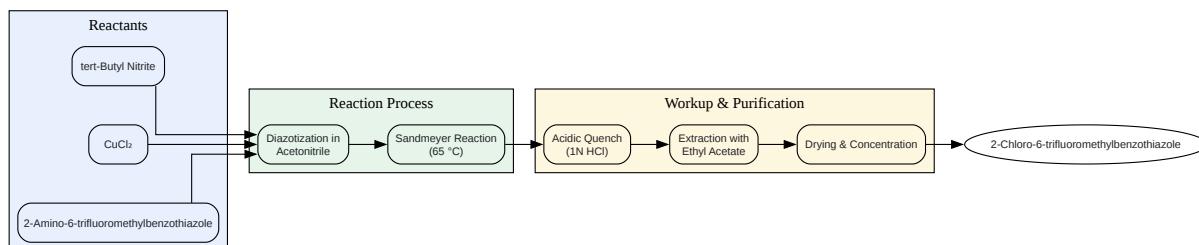
Experimental Protocol: Synthesis of 2-Chloro-6-trifluoromethylbenzothiazole

This protocol is adapted from established procedures for the conversion of 2-aminobenzothiazoles to 2-chlorobenzothiazoles.

Materials:

- 2-Amino-6-trifluoromethylbenzothiazole
- Copper(II) chloride (CuCl₂)
- tert-Butyl nitrite
- Acetonitrile
- 1N Hydrochloric acid

- Ethyl acetate
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle


Step-by-Step Methodology:

- In a three-necked flask equipped with a condenser and a magnetic stirrer, suspend copper(II) chloride (1.2 equivalents) in acetonitrile.
- To this suspension, add tert-butyl nitrite (1.5 equivalents) and stir the mixture for 10 minutes at room temperature. The color of the solution may change, indicating the formation of a reactive complex.
- In a separate container, dissolve 2-amino-6-trifluoromethylbenzothiazole (1.0 equivalent) in a minimal amount of acetonitrile.
- Slowly add the solution of 2-amino-6-trifluoromethylbenzothiazole dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature.
- After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute it with an excess of 1N hydrochloric acid aqueous solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

- Copper(II) chloride and tert-Butyl nitrite: This combination is a classic reagent system for the Sandmeyer reaction, which efficiently converts an amino group to a chloro group via a diazonium salt intermediate.
- Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction without participating in it.
- Heating to 65 °C: The application of heat helps to promote the decomposition of the diazonium intermediate and the formation of the final product.
- Acidic workup: The use of hydrochloric acid helps to quench any remaining reactive species and facilitates the separation of the organic product from aqueous-soluble byproducts.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

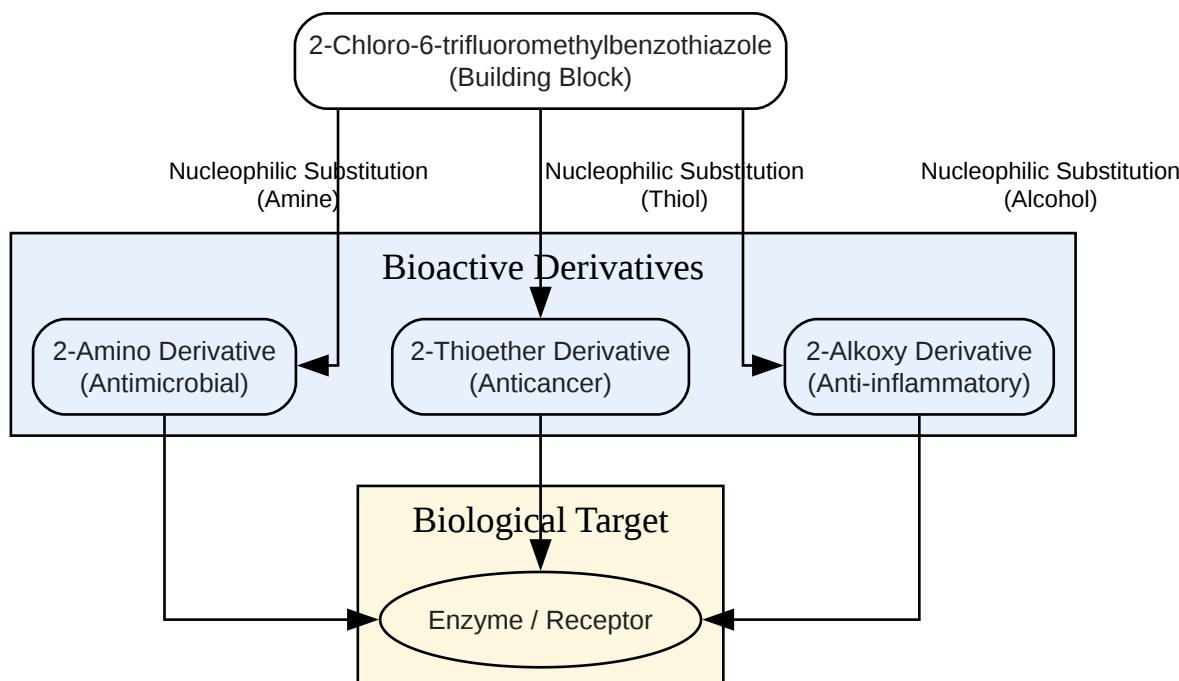
Caption: Synthesis workflow for **2-Chloro-6-trifluoromethylbenzothiazole**.

Spectroscopic Characterization

The structural confirmation of **2-Chloro-6-trifluoromethylbenzothiazole** is typically achieved using a combination of spectroscopic techniques:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiazole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbon bearing the trifluoromethyl group and the carbon at the 2-position attached to the chlorine atom.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.63 g/mol), along with a characteristic isotopic pattern for the presence of one chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N stretching of the thiazole ring and the C-F stretching of the trifluoromethyl group.

Chemical Reactivity and Applications in Drug Discovery


The chemical reactivity of **2-Chloro-6-trifluoromethylbenzothiazole** is dominated by the electrophilic nature of the carbon at the 2-position and the influence of the trifluoromethyl group on the benzothiazole ring.

- Reactivity of the 2-Chloro Group: The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, such as amines, thiols, and alcohols, to generate a library of derivatives.
- Influence of the 6-Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the 2-position, making it more reactive towards nucleophiles. It also increases the lipophilicity of the molecule, a property that is often beneficial for drug candidates as it can improve cell membrane permeability.

These reactivity features make **2-Chloro-6-trifluoromethylbenzothiazole** a valuable scaffold in drug discovery. Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group is a common motif in many pharmaceuticals, as it can improve metabolic stability and binding affinity to biological targets.

Role as a Pharmacophore in Drug Design

The 2-substituted-6-trifluoromethylbenzothiazole scaffold can be considered a key pharmacophore in the design of new therapeutic agents. By modifying the substituent at the 2-position, researchers can modulate the biological activity and selectivity of the resulting compounds.

[Click to download full resolution via product page](#)

Caption: Role of **2-Chloro-6-trifluoromethylbenzothiazole** in generating bioactive derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **2-Chloro-6-trifluoromethylbenzothiazole**. While a specific Safety Data Sheet (SDS) for this

compound is not readily available in the public domain, general guidelines for handling similar halogenated aromatic compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-trifluoromethylbenzothiazole is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis, versatile reactivity, and the desirable physicochemical properties imparted by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, properties, applications, and handling, serving as a valuable resource for researchers and scientists working in drug discovery and organic synthesis.

References

- This is a placeholder for a specific citation for the synthesis protocol.
- J&K Scientific LLC. (n.d.). **2-Chloro-6-trifluoromethylbenzothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [jk-sci.com \[jk-sci.com\]](#)
- To cite this document: BenchChem. [CAS number for 2-Chloro-6-trifluoromethylbenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068386#cas-number-for-2-chloro-6-trifluoromethylbenzothiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com